![molecular formula C20H16ClFN2O4S B7707897 N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 is known to inhibit the activity of the RAC1 protein, which plays a critical role in various cellular processes such as cell migration, adhesion, and proliferation.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. ESI-09 has been shown to inhibit the activity of RAC1, a protein that plays a critical role in cancer cell migration and invasion. ESI-09 has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, ESI-09 has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
ESI-09 inhibits the activity of RAC1 by binding to its effector domain, preventing it from interacting with downstream signaling molecules. RAC1 is a member of the Rho family of small GTPases, which play critical roles in various cellular processes such as cell migration, adhesion, and proliferation. RAC1 is overexpressed in various cancers and is known to promote cancer cell migration and invasion. Inhibition of RAC1 activity by ESI-09 has been shown to reduce cancer cell migration and invasion.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. Inhibition of RAC1 activity by ESI-09 has been shown to reduce cancer cell migration and invasion. ESI-09 has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, ESI-09 has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages and limitations for lab experiments. One of the advantages of ESI-09 is its specificity for RAC1, which allows for the selective inhibition of RAC1 activity without affecting other proteins. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments. In addition, ESI-09 has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on ESI-09. One of the future directions is to develop more potent and selective inhibitors of RAC1 activity. Another future direction is to investigate the potential therapeutic applications of ESI-09 in other diseases such as cardiovascular diseases and metabolic disorders. In addition, future research could focus on developing new formulations of ESI-09 that improve its solubility and half-life in vivo.
Métodos De Síntesis
The synthesis of ESI-09 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The starting materials for ESI-09 synthesis are 4-methylbenzamide and 5-(ethylsulfamoyl)-2-methoxyaniline. The intermediate compounds are formed by the reaction of these two starting materials under specific conditions. The final product is purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-chloro-N-[5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4S/c1-28-19-9-8-17(29(26,27)24-16-7-3-6-15(22)11-16)12-18(19)23-20(25)13-4-2-5-14(21)10-13/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHAWRCGKOIECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
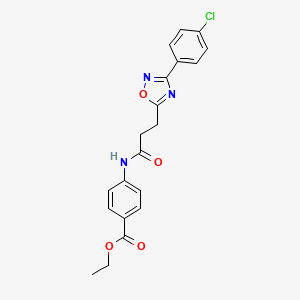

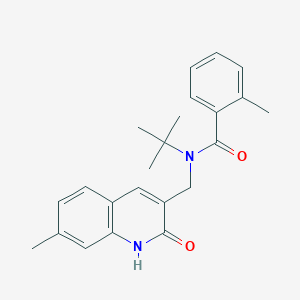
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)
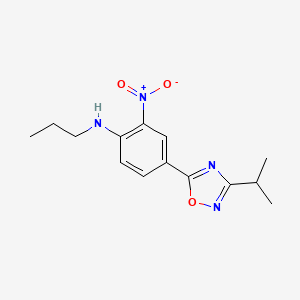

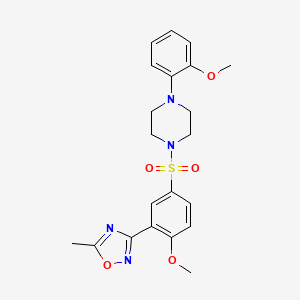


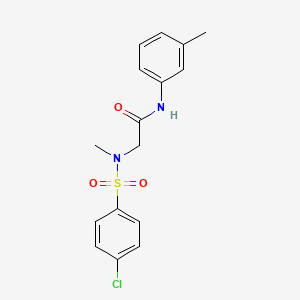

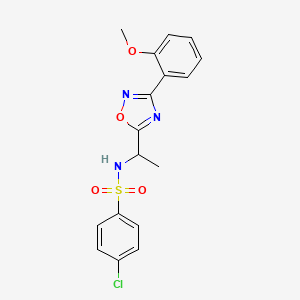
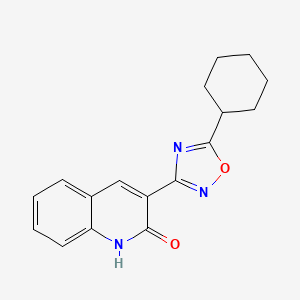
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)
